2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide

Medicinal Chemistry Physicochemical Properties Drug Design

In kinase inhibitor programs, regioisomeric mismatches can confound SAR and invalidate screening results. This compound provides the correct 3-(piperidin-3-yl)-1H-1,2,4-triazole connectivity with a free secondary piperidine nitrogen (HBD) and an exocyclic phenylacetamide - the precise topology required for hinge-binding motifs. - Distinguished from the common Hit2Lead SC-41515981 regioisomer (tertiary piperidine-N linked to acetamide) by a ΔtPSA of ~6.9 Ų and ΔLogP of ~0.5 units. - Predicted LogP ~0.9 ensures cellular assay compatibility without excessive lipophilicity-driven off-target binding. - Supplied as a custom-synthesis building block; batch-specific QC (HPLC, NMR) and Certificate of Analysis provided with every shipment.

Molecular Formula C16H21N5O
Molecular Weight 299.37 g/mol
Cat. No. B13249545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide
Molecular FormulaC16H21N5O
Molecular Weight299.37 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=NNC(=N2)CNC(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H21N5O/c22-15(9-12-5-2-1-3-6-12)18-11-14-19-16(21-20-14)13-7-4-8-17-10-13/h1-3,5-6,13,17H,4,7-11H2,(H,18,22)(H,19,20,21)
InChIKeyYHBRPMLMQPJCRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide: Structure and Overview


2-Phenyl-N-{[3-(piperidin-3-yl)-1H-1,2,4-triazol-5-yl]methyl}acetamide is a synthetic small molecule belonging to the class of 1,2,4-triazole-acetamide derivatives. Its structure integrates a piperidine ring directly attached at the 3-position of the triazole core, with a phenylacetamide group linked via a methylene bridge at the 5-position. This specific regioisomeric arrangement differentiates it from closely related screening library entries, such as 2-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide (Hit2Lead SC-41515981), where the acetamide moiety is instead attached to the piperidine ring . The compound is utilized as a building block or screening hit in early-stage medicinal chemistry, with its structure confirmed by vendors specializing in research chemicals .

Kinase inhibitor probe design with free piperidine NH hinge-binder
Regioisomeric control in SAR studies vs Hit2Lead SC-41515981
Building block for acyl-group variant synthesis and ADME tailoring

Procurement Risks: Regioisomer Substitution Issues


Substituting this compound with its closest structural isomer, such as 2-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide (Hit2Lead SC-41515981), is not scientifically sound due to fundamental differences in molecular connectivity that alter key recognition features. The target compound presents a free, secondary piperidine nitrogen (piperidin-3-yl) and an exocyclic amide, whereas the comparator contains a tertiary piperidine nitrogen linked to the acetamide . This topological difference shifts the hydrogen bond donor/acceptor (HBD/HBA) profile and vector orientation, leading to distinct interactions in kinase hinge-binding motifs and other target pockets. In silico and class-level evidence demonstrates that such regioisomeric changes can drastically alter binding affinity and selectivity, with reports of functional activity varying by over an order of magnitude simply due to the repositioning of a triazole-acetamide moiety [1]. Therefore, direct substitution without experimental validation would confound SAR studies and potentially invalidate screening results.

Regiochemistry Acetamide repositioning from piperidine to triazole methylene may alter hinge-binding geometry
H-Bonding Free piperidine NH donor present in target, absent in the tertiary amine comparator, may shift target engagement
Physchem Predicted LogP and tPSA differences (~0.5 log unit, ~7 Ų) may affect aqueous solubility and assay conditions

Quantitative Differentiation Guide


Physicochemical Property Shifts vs. Regioisomer

The target compound exhibits a distinct physicochemical profile compared to its closest commercially cataloged regioisomer, Hit2Lead SC-41515981 (2-[3-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]acetamide). The relocation of the acetamide group from the piperidine ring (comparator) to the triazole methylene bridge (target) predictably alters lipophilicity and hydrogen bonding capacity, which are critical for passive permeability and target engagement. Computational analysis of the target compound predicts a LogP of approximately 0.9 and tPSA of approximately 81 Ų, compared to the measured LogP of 1.39 and tPSA of 87.9 Ų for the comparator . This ~0.5 LogP unit reduction and lower topological polar surface area for the target compound suggest enhanced aqueous solubility and altered blood-brain barrier penetration prospects .

Physicochemical Profile Shift
Context-dependent
ΔLogP ≈ -0.5, ΔtPSA ≈ -6.9 Ų vs Hit2Lead SC-41515981
May indicate higher aqueous solubility for target compound
Predicted target LogP/tPSA vs. measured comparator data; direct measurement pending
Medicinal Chemistry Physicochemical Properties Drug Design

Hydrogen Bond Profile: Free Piperidine NH vs. Tertiary Amine

The target compound possesses a secondary amine (piperidine NH) acting as a hydrogen bond donor (HBD), whereas the comparator Hit2Lead SC-41515981 features a tertiary piperidine amine that acts only as a hydrogen bond acceptor (HBA). This substitution results in a change in the total HBD count from 1 (target) to 2 (comparator) . The presence of a free piperidine NH is a pharmacophoric element frequently exploited in kinase inhibitors to engage the hinge region, as documented in structure-activity relationship (SAR) studies on triazole-containing ATP-competitive inhibitors [1]. The loss of this H-bond donating capability in the comparator eliminates a specific interaction geometry that can be crucial for adenosine pocket binding in kinases such as ALK or FGFR.

Hydrogen Bond Donor Profile
Class-level
Target: free piperidine NH (aryl-NH donor); Comparator: primary amide NH2 donor
Piperidine NH may engage kinase hinge; comparator motif different
Total HBD count equal, but donor geometry and vector differ
Medicinal Chemistry Molecular Recognition Kinase Inhibitor

Acyl Impact: Phenylacetyl vs. Trifluoroacetyl

Within the same 3-(piperidin-3-yl)-1H-1,2,4-triazole scaffold, the choice of acyl substituent drives significant divergence in ADME properties. The target compound's phenylacetyl group yields a predicted clogP of ~0.9, whereas the commercially available trifluoroacetyl analog (AKSci 2508EN) exhibits a significantly lower clogP, likely <0.5, due to the electron-withdrawing effect of the trifluoromethyl group . Phenylacetamide derivatives typically demonstrate better oxidative stability compared to non-fluorinated alkyl amides, but lower stability than trifluoroacetamides. Class-level data indicates that replacing a trifluoroacetyl group with a phenylacetyl group can increase plasma protein binding and reduce CYP-mediated metabolic clearance by directing metabolism away from amide hydrolysis [1].

Acyl Lipophilicity ΔclogP
Class-level
ΔclogP ≥ +0.4 for phenylacetyl vs trifluoroacetyl analog
Phenylacetyl group increases predicted lipophilicity
Metabolic stability rank inferred from general amide structure-stability relationships
Medicinal Chemistry Metabolic Stability Lead Optimization

Piperidine-Triazole Scaffold as Kinase Hinge Binder

The 1,2,4-triazole core, when coupled with a 3-piperidinyl substituent, mimics the adenine ring of ATP and has been validated as a kinase hinge-binding motif. In patented series, closely related N-alkyltriazole acetamides with piperidine attachments have shown selective inhibitory activity against LPA receptors (LPAR) and serine proteases [1]. While direct kinase profiling data for the specific compound is currently absent, class-level evidence shows that the substitution pattern of the triazole (3-piperidinyl, 5-acetamidomethyl) orients the key pharmacophoric elements for type II kinase inhibitor binding, where the piperidine NH can donate a hydrogen bond to the gatekeeper residue and the terminal phenyl ring occupies the back hydrophobic pocket. This scaffold has demonstrated IC50 values in the low micromolar range against ALK and c-MET kinases in close analog series [2].

Scaffold Kinase Binding Potential
Class-level
Type II kinase hinge binder predicted; analogous LPAR1 IC50 0.05–1.2 µM reported
Scaffold may support kinase inhibitor screening campaigns
No direct kinase profiling for this compound; structure-based inference
Kinase Inhibitor Structure-Based Drug Design Chemical Biology

Optimal Research Applications


Kinase Hinge Binding Probe Design

This compound is best deployed as a starting fragment or lead-like molecule in kinase inhibitor programs where the pharmacological hypothesis requires a hydrogen bond donor to interact with the hinge region and a lipophilic moiety to occupy the back pocket. The free piperidine NH (HBD) differentiates it from close regioisomeric analogs and enables a specific interaction mode predicted by class-level kinase SAR [1]. Its moderate lipophilicity (predicted LogP ~0.9) is suitable for cellular assays where excessive hydrophobic character could lead to off-target binding.

Regioisomeric Control in SAR Studies

The compound serves as a critical comparator in SAR studies against the commercially available Hit2Lead SC-41515981 regioisomer. Procurement of both chemotypes allows researchers to quantitatively assess the impact of acetamide positioning on biochemical potency and selectivity, addressing a common question in medicinal chemistry optimization. The measurable difference in tPSA (~6.9 Ų) and LogP (~0.5 units) between the two isomers provides a controlled system for studying property-activity relationships .

ADME Tailoring via Acyl Group Variation

For lead optimization campaigns aimed at improving metabolic stability, this phenylacetyl derivative can be directly compared against the trifluoroacetyl analog (AKSci 2508EN) and other acyl variants. The differential clogP (Δ ≥ 0.4) and predicted metabolic stability profiles allow medicinal chemists to dial in the desired pharmacokinetic properties . The scaffold's tolerance for diverse acyl substitutions at this position is supported by class-level evidence, making it a versatile building block for parallel optimization [2].

Application
Selection Property
Validation Focus
Kinase hinge-binding probe design
Free piperidine NH donor and triazole core
Hinge-region interaction hypothesis validation
Regioisomeric SAR control studies
Acetamide connectivity position (triazole vs piperidine)
Impact of connectivity on binding potency and selectivity
ADME tailoring via acyl variation
Phenylacetyl vs trifluoroacetyl lipophilicity
Comparative metabolic stability and tissue distribution profiling
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